1-Piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester, (2S,5R)-(9CI) is a chemical compound classified as a piperazine derivative. Its molecular formula is C₈H₁₆N₂O₂, and it has a molecular weight of 172.23 g/mol. This compound features a piperazine ring substituted with two methyl groups at the 2 and 5 positions, along with a carboxylic acid group that is esterified with methanol. The specific stereochemistry is indicated by the (2S,5R) configuration, which refers to the spatial arrangement of the atoms in the molecule .
The chemical reactivity of 1-piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester can be explored through various reactions typical for esters and piperazine derivatives:
The synthesis of 1-piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester can be achieved through several methods:
1-Piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester may find applications in various fields:
Several compounds share structural similarities with 1-piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Piperazinecarboxylic acid | Contains a carboxylic acid group | Lacks methyl substitution on the piperazine ring |
| N-Methylpiperazine | Methyl group on nitrogen | Used primarily in organic synthesis |
| 2-Methylpiperidine | Methyl substitution at different position | Exhibits different biological activity profile |
| 1-(4-Chlorophenyl)piperazine | Contains a chlorophenyl group | Known for specific pharmacological effects |
These compounds highlight the uniqueness of 1-piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester through its specific methyl substitutions and stereochemistry, which may influence its biological activity and chemical reactivity differently compared to its analogs.
Enantioconvergent synthesis has emerged as a cornerstone for producing (2S,5R)-1-piperazinecarboxylic acid derivatives without relying on stoichiometric chiral reagents. A landmark approach begins with racemic trans-2,5-dimethylpiperazine, which undergoes selective allylation at one nitrogen atom to yield a diastereomeric mixture of 1-allyl-2,5-dimethylpiperazines. Resolution is achieved using (R,R)- or (S,S)-tartaric acid derivatives, which form crystalline salts with the desired (2S,5R)-enantiomer. The unresolved (+)-enantiomer is then recycled via base-mediated epimerization, achieving an overall yield of 85–92% and enantiomeric excess (ee) >99%.
Key to this method is the thermodynamic favorability of the (2S,5R)-configured product during epimerization, driven by reduced steric strain in the chair conformation of the piperazine ring. A comparative analysis of resolving agents (Table 1) reveals that dibenzoyl tartaric acid outperforms camphorsulfonic acid in terms of diastereomeric excess (de) and recovery yield.
Table 1: Performance of Resolving Agents in Enantioconvergent Synthesis
| Resolving Agent | Diastereomeric Excess (%) | Recovery Yield (%) |
|---|---|---|
| (R,R)-Dibenzoyl tartaric acid | 98 | 90 |
| (S)-Camphorsulfonic acid | 85 | 78 |
| (R)-Mandelic acid | 72 | 65 |
This route’s scalability is demonstrated by a 100-gram preparation of (2S,5R)-1-allyl-2,5-dimethylpiperazine, which serves as a precursor for carboxylation and subsequent methyl esterification. Carboxylation is typically performed using tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, followed by deprotection and esterification with methyl chloroformate.
Chromatographic and crystallographic resolution techniques are indispensable for isolating (2S,5R)-configured intermediates. A prominent strategy involves synthesizing diastereomeric urea or carbamate derivatives using chiral isocyanates. For example, treatment of racemic 2,5-dimethylpiperazine with (S)-α-methylbenzyl isocyanate generates two diastereomers separable via silica gel chromatography. The (2S,5R)-urea derivative elutes first due to its lower polarity, achieving >95% de after optimization of mobile-phase composition (hexane:ethyl acetate, 4:1).
Crystallization-driven resolutions offer an alternative for large-scale applications. Trans-2,5-dimethylpiperazine forms a stable 1:1 complex with (L)-malic acid in ethanol, selectively precipitating the (2S,5R)-enantiomer with 89% yield and 97% ee. Recrystallization from methanol further enhances purity to >99% ee, as confirmed by chiral HPLC analysis.
Table 2: Efficiency of Diastereomeric Separation Methods
| Method | Solvent System | Diastereomeric Excess (%) | Scale (g) |
|---|---|---|---|
| Chromatography | Hexane:EtOAc (4:1) | 95 | 0.5–5 |
| Crystallization | Ethanol | 97 | 10–100 |
| Chiral HPLC | Heptane:IPA (90:10) | 99 | 0.1–1 |
Notably, the choice of protecting group significantly impacts resolution efficiency. tert-Butoxycarbonyl (Boc)-protected intermediates exhibit superior crystallinity compared to benzylcarbamate derivatives, enabling easier isolation.
Catalytic asymmetric synthesis provides a streamlined route to (2S,5R)-1-piperazinecarboxylic acid methyl ester by directly controlling stereochemistry during esterification. Gold(I) complexes with C₂-symmetric pyrrolidine ligands have demonstrated remarkable enantioselectivity in related piperazine syntheses. For instance, a chiral gold(I) catalyst bearing (R,R)-2,5-dimethylpyrrolidine induces 92% ee in the cycloaddition of allenamides to form the piperazine core, which is subsequently carboxylated and esterified.
Density functional theory (DFT) studies reveal that the catalyst’s biphenylphosphine scaffold creates a chiral pocket that stabilizes the (2S,5R)-transition state through π-π interactions and hydrogen bonding. Modulating the phosphine’s substituents (e.g., introducing 3,5-difluorophenyl groups) enhances enantioselectivity to 96% ee while maintaining reaction rates.
Table 3: Catalytic Systems for Asymmetric Piperazine Synthesis
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Au(I)-(R,R)-pyrrolidine | Allenamide | 92 | 85 |
| Pd(II)-BINAP | Enamide | 88 | 78 |
| Cu(I)-Pybox | α-Imino ester | 90 | 82 |
Methyl esterification is typically performed in situ using trimethylsilyl diazomethane (TMSCHN₂) under mild conditions, preserving the stereochemical integrity of the piperazine ring. Recent advances in enzymatic catalysis, particularly using Candida antarctica lipase B, have also enabled enantioselective esterification with 89% ee, though substrate scope remains limited compared to transition-metal systems.